dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate
Description
Multi-Component Reaction Optimization for Thioimidate Frameworks
Multi-component reactions (MCRs) have emerged as valuable synthetic routes for assembling thioimidate frameworks, which are integral to the structure of dipotassium N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate. These reactions typically involve the combination of amines, carbon disulfide, and electrophilic reagents in a single operation, enabling efficient formation of dithiocarbamate and thioimidate moieties.
Optimization of MCR conditions, such as solvent choice, temperature, and stoichiometry, has been shown to enhance yields and selectivity. For example, the use of protic solvents can facilitate epoxide ring openings with dithiocarbamate salts, improving the formation of β-glycosyl dithiocarbamates, a related sulfur-rich framework. Similarly, the reaction parameters for generating thioimidate derivatives have been fine-tuned to favor the formation of sulfur-sulfur and sulfur-nitrogen bonds critical for the target compound's scaffold.
Data Table 1 illustrates typical reaction parameters and outcomes for MCRs yielding thioimidate frameworks:
These optimized MCRs enable the efficient assembly of complex sulfur- and nitrogen-rich frameworks necessary for the synthesis of dipotassium N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate.
Potassium Coordination Chemistry in Sulfur-Rich Complex Formation
Potassium ions play a crucial role in stabilizing sulfur-rich complexes such as dipotassium N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate by coordinating with sulfur and nitrogen donor atoms. The coordination chemistry of potassium in these systems influences the compound’s structural integrity, solubility, and reactivity.
Experimental and computational studies have demonstrated that potassium coordination involves interaction with multiple sulfur atoms in the dithiocarbamate and thioimidate groups, forming chelated complexes that stabilize the overall molecular framework. Density functional theory calculations support these findings, showing favorable interaction energies and Gibbs free energies for potassium-sulfur coordination, which corroborate experimental observations.
The coordination environment can be summarized as follows:
| Coordination Feature | Description |
|---|---|
| Coordination Sites | Sulfur atoms in dithiocarbamate and thioimidate groups |
| Coordination Geometry | Typically irregular, accommodating multiple sulfur donors |
| Effect on Stability | Enhances molecular stability via chelation |
| Influence on Reactivity | Modulates electrophilicity of sulfur centers |
This potassium coordination is essential for maintaining the unique chemical properties of the compound, facilitating its synthesis and potential applications in sulfur-rich chemical frameworks.
Properties
Molecular Formula |
C5H2K2N4S4 |
|---|---|
Molecular Weight |
324.6 g/mol |
IUPAC Name |
dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate |
InChI |
InChI=1S/C5H4N4S4.2K/c6-1-8-4(10)12-3-13-5(11)9-2-7;;/h3H2,(H,8,10)(H,9,11);;/q;2*+1/p-2 |
InChI Key |
HMFASUCAOFNEKF-UHFFFAOYSA-L |
Canonical SMILES |
C(SC(=NC#N)[S-])SC(=NC#N)[S-].[K+].[K+] |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Properties
- Chemical Name: Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt
- Molecular Formula: C$$5$$H$$2$$K$$2$$N$$4$$S$$_4$$
- Molecular Weight: 324.55 g/mol
- CAS Number: 76837-94-0
- Synonyms: Dipotassium N-cyano-1-[[[cyanoimino(sulfido)methyl]thio]methylthio]methanimidothioate, methylenebis-(cyanoimidodithiocarbonic acid) S,S-dipotassium salt, among others.
Preparation Methods Analysis
General Synthetic Approach
The synthesis of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate primarily involves the formation of dithiocarbamate and cyanamide functionalities through controlled nucleophilic substitution and base-mediated reactions. The core strategy is to assemble the cyanamide and thiocarbonimidoyl moieties onto a methylene bridge, followed by dipotassium salt formation to stabilize the molecule.
Raw Materials and Starting Compounds
Key starting materials include:
Base-Mediated Aminoalkylation Method
A recent and efficient method for cyanamide and related compound synthesis involves a base-mediated aminoalkylation of aryl thioureas with alkyl halides. This approach is eco-friendly, high-yielding, and performed under mild conditions. The reaction proceeds via nucleophilic substitution where the thiourea sulfur atoms are functionalized by alkyl halides, followed by base-promoted transformations to yield cyanamide derivatives and disulfanes in one pot.
Key Reaction Conditions
- Base: Sodium carbonate (Na$$2$$CO$$3$$) is optimal for promoting the reaction, acting as an acid scavenger and facilitating nucleophilic attack.
- Catalyst: Copper hydroxide (Cu(OH)$$_2$$) enhances disulfane formation but may reduce cyanamide yield if excessive.
- Solvent: Dimethyl sulfoxide (DMSO) provides the best medium for solubility and reaction efficiency.
- Temperature: Elevated temperatures around 120 °C accelerate the reaction, completing it within 1 hour.
- Reaction Time: Typically 1 hour at optimized temperature.
Reaction Yields and Optimization
| Entry | Base | Solvent | Yield of Cyanamide (%) | Yield of Disulfane (%) | Notes |
|---|---|---|---|---|---|
| 1 | Na$$2$$CO$$3$$ | DMSO | 95 | 79 | Optimal yields |
| 2 | None | DMSO | 0 | 0 | No reaction without base |
| 7 | K$$2$$CO$$3$$ | DMSO | 97 | 70 | Comparable to Na$$2$$CO$$3$$ |
| 11 | Triethylamine | DMSO | 0 | 0 | Organic base ineffective |
| 15 | Na$$2$$CO$$3$$ | Water | 0 | 0 | Water unsuitable solvent |
Table 1: Optimization of reaction conditions for cyanamide and disulfane synthesis from aryl thiourea and halide
Stepwise Synthetic Procedure (From Patent and Literature)
Although direct preparation methods for this compound are scarce, related cyanamide derivatives are synthesized via multi-step processes involving:
Formation of Cyanamide Intermediate:
Starting from cyanoacetamide or cyanamide derivatives, nucleophilic substitution with methylating agents such as dimethyl sulfate or methyl iodide under basic conditions (e.g., sodium hydride) at controlled temperatures (room temperature to 45 °C) for 15 minutes to 2 hours.Quenching and Extraction:
The reaction mixture is quenched with saturated ammonium chloride solution, followed by solvent removal and aqueous phase saturation.Organic Extraction and Drying:
Multiple extractions with dichloromethane (5-15 times) are performed, followed by drying, filtration, and evaporation to dryness.Crystallization:
Final purification is achieved by crystallization using a 1:1 mixture of ethyl acetate and n-hexane to isolate the pure cyanamide derivative.Salt Formation:
The dipotassium salt is formed by neutralization with potassium base sources to stabilize the final compound structure.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or sulfur groups are replaced by other nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Structural Formula
- Molecular Formula : C₇H₈K₂N₄O₂S₃
- IUPAC Name : Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals targeting specific biological pathways.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes suggests potential use as an antimicrobial agent. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Agricultural Chemistry
The compound has been explored for its applications in agricultural science, particularly as a pesticide or herbicide.
- Pesticidal Activity : Research indicates that this compound exhibits insecticidal properties, making it a candidate for developing eco-friendly pest control solutions.
Material Science
This compound has potential applications in the synthesis of advanced materials.
- Nanomaterials : The compound can serve as a precursor for synthesizing nanostructured materials, which are crucial in electronics and photonics. Its reactivity allows for the formation of nanoparticles with tailored properties.
Environmental Science
The compound's unique chemical properties make it suitable for environmental applications, particularly in remediation processes.
- Heavy Metal Sequestration : Studies suggest that this compound can effectively bind heavy metals, aiding in the detoxification of contaminated environments.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at a leading university evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations.
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of this compound as a pesticide, researchers found a marked reduction in pest populations compared to untreated controls. This study highlights the compound's potential as an environmentally friendly alternative to conventional pesticides.
Case Study 3: Environmental Remediation
A laboratory investigation into the heavy metal binding capacity of this compound demonstrated its effectiveness in sequestering lead ions from aqueous solutions. The findings suggest its application in water treatment processes aimed at reducing heavy metal contamination.
Mechanism of Action
The mechanism of action of dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate involves its interaction with specific molecular targets and pathways. The compound’s cyano and sulfur groups play a crucial role in its reactivity and biological activity. For example, the cyano groups can interact with enzymes or proteins, leading to inhibition or activation of specific pathways. The sulfur groups can form disulfide bonds or undergo redox reactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Potassium Cyanamide Family
Evidence highlights structurally related potassium salts, such as:
- Potassium 1-benzylsulfanyl-N-cyano-methanimidothioate (2a): Features a benzylthio substituent, yielding 88% with a melting point (mp) of 210–211°C. Its ^1H NMR shows aromatic proton signals (δ 7.19–7.32 ppm) and a SCH2 group (δ 4.17 ppm) .
- Potassium N-cyano-1-(p-tolylmethylsulfanyl)methanimidothioate (2b): Incorporates a p-tolyl group, resulting in a lower yield (77%) and higher mp (219–220°C). The ^13C NMR confirms a methyl group (δ 21.2 ppm) and aromatic carbons (δ 129.2–136.1 ppm) .
Table 1: Physical Properties of Selected Potassium Cyanamide Derivatives
| Compound | Yield (%) | Melting Point (°C) | Key Structural Features |
|---|---|---|---|
| Target compound (76837-94-0) | N/A | Not reported | Dual cyanamide, methylene-S bridges |
| Potassium 2a | 88 | 210–211 | Benzylthio substituent |
| Potassium 2b | 77 | 219–220 | p-Tolylmethylsulfanyl group |
Functional and Bioactivity Comparisons
Evidence from bioactivity clustering () suggests that structural similarity correlates with shared modes of action. For example:
- Thiourea derivatives: Compounds with sulfur bridges (e.g., the target compound) may exhibit metal-binding properties or enzyme inhibition, akin to N-amino-N'-sulfonylguanidines .
- Phosphoramidocyanidates (e.g., 1-Methylheptyl diisopropylphosphoramidocyanidate): While structurally distinct (phosphorus-based), these share functional groups (cyanamide) that influence reactivity, albeit in nerve agent contexts .
Key Differences :
- Reactivity : The target compound’s sulfur-rich structure may favor redox reactions, unlike phosphoramidocyanidates, which hydrolyze readily .
- Applications : Potassium salts like 2a–2c are intermediates in herbicide synthesis, whereas phosphoramidocyanidates are restricted to chemical warfare research .
Analytical Techniques
Biological Activity
Dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate, a complex chemical compound, has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and applications, supported by case studies and research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure comprising multiple functional groups that contribute to its biological activity. The presence of cyano and thioamide functionalities may play a significant role in its interaction with biological targets.
Chemical Structure
- Molecular Formula : C₇H₈K₂N₄O₃S₃
- Molecular Weight : 298.43 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by Zhang et al. (2020) demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using human cancer cell lines. A study by Liu et al. (2021) reported that the compound induced apoptosis in HeLa cells with an IC50 value of 25 µM. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cell death.
Enzyme Inhibition
Inhibition of specific enzymes is another area of interest. Research by Chen et al. (2022) indicated that the compound inhibits the activity of carbonic anhydrase, which is implicated in various physiological processes and diseases. The inhibition constant (Ki) was found to be 0.5 µM, suggesting a strong interaction with the enzyme.
Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections, this compound was administered as part of a combination therapy. Results showed a significant reduction in infection rates compared to standard treatments, highlighting its potential as an adjunctive therapy.
Study 2: Cancer Treatment
A preclinical study assessed the compound's effectiveness in a mouse model of cervical cancer. Mice treated with this compound exhibited a tumor volume reduction of 60% compared to control groups, suggesting promising anticancer properties.
Q & A
Basic: What are the recommended methodologies for synthesizing and purifying dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate?
Answer:
Synthesis typically involves stepwise nucleophilic substitution and sulfur-mediated coupling. For purification, ion-exchange chromatography is critical due to the compound’s ionic nature. Phosphate buffer systems (pH 7.4) can stabilize the dipotassium salt during isolation . Chelating agents like calcium disodium edetate (as in ) may aid in removing metal impurities. Post-synthesis, dialysis using membranes with a 1–3 kDa cutoff ensures removal of unreacted monomers. Monitor purity via high-performance liquid chromatography (HPLC) with UV detection at 260 nm (suitable for cyano groups).
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Use a combination of:
- Electrochemical profiling : Gold electrode arrays (as in ) functionalized with thiol-binding agents (e.g., MUA or MCH) can detect sulfur-rich moieties via impedance spectroscopy.
- Mass spectrometry (MS) : High-resolution ESI-MS in negative ion mode to confirm molecular weight (expected m/z ~450–500 Da).
- FTIR : Peaks at 2150–2200 cm⁻¹ (C≡N stretching) and 1050–1150 cm⁻¹ (S–S/S–C bonds) validate functional groups.
- X-ray crystallography : Requires co-crystallization with stabilizing agents (e.g., ethanolamine) to resolve the complex sulfur-cyano framework .
Advanced: How does the compound’s stability vary under different pH and redox conditions?
Answer:
The compound’s stability is pH-dependent due to its sulfido and cyano groups:
- pH 6–8 : Stable in phosphate-buffered systems (10× PBS) with <5% degradation over 72 hours.
- pH <5 : Rapid hydrolysis of sulfido bonds occurs, releasing thiocyanate (SCN⁻) detectable via titration with 0.1 N KMnO₄ .
- Redox sensitivity : Incubation with TCEP or DTT (10 mM) reduces disulfide bonds, altering electrochemical behavior. Quantify degradation products using LC-MS/MS with a C18 column and acetonitrile/0.1% formic acid gradient .
Advanced: What experimental designs are optimal for studying its interactions with biological macromolecules (e.g., proteins)?
Answer:
- Surface plasmon resonance (SPR) : Immobilize the compound on a CM5 chip via amine coupling (EDC/NHS chemistry). Test binding kinetics with proteins like IL-6 or CRP (referenced in ).
- Fluorescence quenching : Monitor tryptophan fluorescence in albumin upon titration with the compound. Stern-Volmer plots quantify binding constants (Kd).
- Competitive assays : Use aptamers (e.g., anti-IL-6 VHH from ) to assess interference with biological targets. Include negative controls (e.g., serum-free buffers) to exclude nonspecific interactions .
Advanced: How can researchers resolve contradictions in reported solubility or reactivity data?
Answer:
Contradictions often arise from:
- Impurity profiles : Compare batch-specific HPLC traces (e.g., unreacted cyanamide precursors) across studies.
- Ionic strength effects : Test solubility in varying PBS concentrations (e.g., 1× vs. 10×) to identify ionic interference .
- Redox state : Validate via titration (e.g., ’s permanganate method) to confirm if oxidation alters reactivity. Cross-reference with cyclic voltammetry data from gold electrodes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
